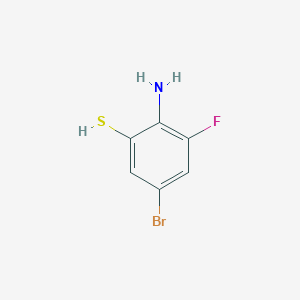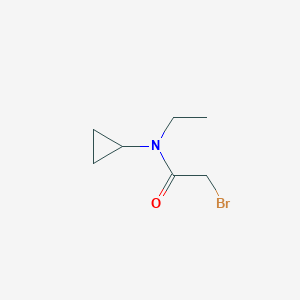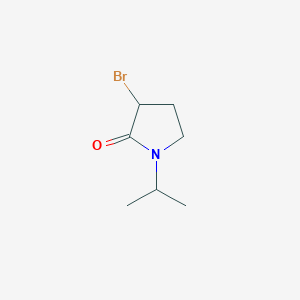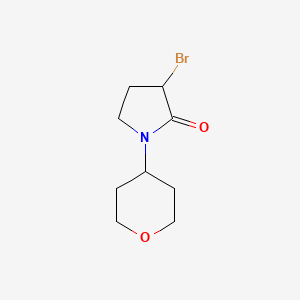
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Vue d'ensemble
Description
“2-Amino-5-bromo-3-fluorobenzene-1-thiol” is a chemical compound with the molecular formula C6H5BrFNS and a molecular weight of 222.08 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a fluoro group (F), and a thiol group (SH) .Applications De Recherche Scientifique
Synthesis and Reaction Studies
- Synthesis of Ortho-Fluoronitroaryl Nitroxides : The compound 2-Amino-5-bromo-3-fluorobenzene-1-thiol can be synthesized from related fluorophenyl compounds. This synthesis process involves Grignard reactions and the use of fluorine in nucleophilic replacement reactions, contributing to the production of versatile synthons and reagents for spin-labelling studies (Hankovszky et al., 1989).
Antimicrobial Activity
- Development of Antimicrobial Agents : Compounds structurally related to this compound, such as various triazoles derived from similar chemical structures, have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Analytical Chemistry and Biochemistry
- Role in Analytical and Biochemical Studies : Research on reactive aryl halides, to which this compound is related, has explored their interaction with various functional groups in proteins. These studies contribute to understanding how chemical modifications affect protein structure and function, which is crucial in biochemical research and the development of analytical methods (Hirs, 1967).
Pharmaceutical Applications
- Pharmaceutical Synthesis : The synthesis of thromboxane receptor antagonists and other pharmaceutical compounds often involves the use of chemicals structurally similar to this compound. Such research demonstrates the relevance of these compounds in the development and large-scale preparation of pharmaceuticals (W. and Mason, 1998).
Protein and Peptide Analysis
- Protein and Peptide Analysis : The compound's related chemical groups play a significant role in determining amino groups in proteins and peptides. Such analytical techniques are essential for examining the extent of blocking or unblocking of amino groups in proteins and peptides, which is crucial in protein chemistry (Fields, 1971).
Coordination Chemistry
- Coordination Chemistry of Fluorocarbons : this compound is related to compounds used in the coordination chemistry of fluorocarbons. Such studies are vital in understanding the complex interactions of metal ions and fluorocarbon compounds, which have implications in various fields of chemistry (Plenio et al., 1997).
Mécanisme D'action
Target of Action
It is known that benzylic halides, such as this compound, typically react via an sn1 pathway .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position . In the initiating step of a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .
Propriétés
IUPAC Name |
2-amino-5-bromo-3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRTNUZBRMDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)

![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)




![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)




